Cas no 24370-69-2 (Ethyl 5-hydroxy-1H-indole-3-carboxylate)

Ethyl 5-hydroxy-1H-indole-3-carboxylate is a versatile indole derivative widely utilized in organic synthesis and pharmaceutical research. Its key structural features include a hydroxyl group at the 5-position and an ester moiety at the 3-position of the indole ring, making it a valuable intermediate for the development of bioactive compounds. This compound exhibits excellent reactivity in heterocyclic chemistry, enabling facile modifications for the synthesis of indole-based scaffolds. Its high purity and stability ensure reliable performance in coupling reactions, cyclizations, and other transformations. Researchers value its role in constructing complex molecules, particularly in medicinal chemistry for exploring potential therapeutic agents.
Ethyl 5-hydroxy-1H-indole-3-carboxylate structure
24370-69-2 structure
商品名:Ethyl 5-hydroxy-1H-indole-3-carboxylate
CAS番号:24370-69-2
MF:C11H11NO3
メガワット:205.20994
MDL:MFCD11617111
CID:1040571
PubChem ID:53639643

Ethyl 5-hydroxy-1H-indole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-hydroxy-1H-indole-3-carboxylate
    • 1H-INDOLE-3-CARBOXYLIC ACID,5-HYDROXY-,ETHYL ESTER
    • 5-Hydroxy-1H-indole-3-carboxylic acid,ethyl ester
    • 5-hydroxy-indole-3-carboxylic acid ethyl ester
    • AK103929
    • ANW-64344
    • CTK8C0213
    • KB-43374
    • SureCN2050904
    • F18266
    • CS-0361593
    • A877950
    • 1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester
    • ZAA37069
    • Ethyl5-hydroxy-1H-indole-3-carboxylate
    • 24370-69-2
    • SCHEMBL2050904
    • DTXSID40705587
    • MDL: MFCD11617111
    • インチ: InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-12-10-4-3-7(13)5-8(9)10/h3-6,12-13H,2H2,1H3
    • InChIKey: AFDVGUDDOURIQR-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=CNC2=C1C=C(C=C2)O

計算された属性

  • せいみつぶんしりょう: 205.07393
  • どういたいしつりょう: 205.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 62.3Ų

じっけんとくせい

  • PSA: 62.32

Ethyl 5-hydroxy-1H-indole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM146910-1g
Ethyl 5-hydroxy-1H-indole-3-carboxylate
24370-69-2 95%
1g
$729 2021-08-05
Ambeed
A445761-1g
Ethyl 5-hydroxy-1H-indole-3-carboxylate
24370-69-2 95+%
1g
$609.0 2024-04-20
eNovation Chemicals LLC
D516419-500mg
1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester
24370-69-2 95%
500mg
$518 2025-02-27
TRC
E945853-25mg
Ethyl 5-hydroxy-1H-indole-3-carboxylate
24370-69-2
25mg
$ 185.00 2022-06-05
eNovation Chemicals LLC
D516419-250mg
1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester
24370-69-2 95%
250mg
$348 2024-06-05
Alichem
A199010071-1g
Ethyl 5-hydroxy-1H-indole-3-carboxylate
24370-69-2 95%
1g
$665.68 2023-09-02
Chemenu
CM146910-1g
Ethyl 5-hydroxy-1H-indole-3-carboxylate
24370-69-2 95%
1g
$603 2024-07-28
TRC
E945853-2.5mg
Ethyl 5-hydroxy-1H-indole-3-carboxylate
24370-69-2
2.5mg
$ 50.00 2022-06-05
eNovation Chemicals LLC
D516419-500mg
1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester
24370-69-2 95%
500mg
$518 2025-02-27
eNovation Chemicals LLC
D516419-250mg
1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester
24370-69-2 95%
250mg
$348 2025-02-27

Ethyl 5-hydroxy-1H-indole-3-carboxylate 関連文献

Ethyl 5-hydroxy-1H-indole-3-carboxylateに関する追加情報

Ethyl 5-Hydroxy-1H-Indole-3-Carboxylate: A Comprehensive Overview

Ethyl 5-hydroxy-1H-indole-3-carboxylate, with the CAS number 24370-69-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the indole family, which is a heterocyclic aromatic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. The presence of the hydroxyl group at position 5 and the ethyl ester group at position 3 introduces unique chemical properties and biological activities that have been extensively studied in recent years.

The structure of ethyl 5-hydroxy-1H-indole-3-carboxylate can be described as follows: the indole nucleus consists of a benzene ring fused to a pyrrole ring, with the hydroxyl group (-OH) attached at the 5-position and an ethyl ester group (-COOEt) at the 3-position. This specific substitution pattern is crucial for its biological activity and reactivity. The compound is often synthesized via various methods, including nucleophilic aromatic substitution, condensation reactions, or through the modification of naturally occurring indole derivatives.

Recent studies have highlighted the potential of ethyl 5-hydroxy-1H-indole-3-carboxylate as a lead compound in drug discovery. Its ability to interact with various biological targets, such as enzymes, receptors, and ion channels, has been explored in numerous research articles. For instance, researchers have investigated its role in modulating neurotransmitter systems, which could have implications in treating neurological disorders such as Alzheimer's disease or Parkinson's disease.

In addition to its pharmacological applications, ethyl 5-hydroxy-1H-indole-3-carboxylate has also been studied for its potential in materials science. The compound's ability to form self-assembled monolayers or to act as a precursor in polymer synthesis has been reported in several scientific journals. These findings underscore its versatility and broad applicability across multiple disciplines.

The synthesis of ethyl 5-hydroxy-1H-indole-3-carboxylate has undergone significant advancements in recent years. Traditional methods often involved multi-step processes with low yields, but modern techniques utilizing microwave-assisted synthesis or catalytic systems have improved both efficiency and scalability. These innovations have made it easier for researchers to access this compound for further studies.

Moreover, the compound's stability under various conditions has been thoroughly examined. Studies have shown that ethyl 5-hydroxy-1H-indole-3-carboxylate exhibits good thermal stability but is sensitive to strong oxidizing agents. This information is critical for its safe handling and storage in laboratory settings.

Looking ahead, the future of ethyl 5-hydroxy-1H-indole-3-carboxylate lies in its potential applications as a bioactive molecule. Researchers are actively exploring its role in anti-cancer therapies, where it has shown promising results in inhibiting tumor growth and metastasis in preclinical models. Additionally, its antioxidant properties make it a candidate for use in cosmeceuticals or nutraceuticals aimed at combating oxidative stress-related conditions.

In conclusion, ethyl 5-hydroxy-1H-indole-3-carboxylate (CAS No: 24370-69-2) is a multifaceted compound with applications spanning drug discovery, materials science, and beyond. Its unique chemical structure and diverse biological activities continue to attract the attention of scientists worldwide, driving ongoing research into its full potential.

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Amadis Chemical Company Limited
(CAS:24370-69-2)Ethyl 5-hydroxy-1H-indole-3-carboxylate
A877950
清らかである:99%
はかる:1g
価格 ($):548.0